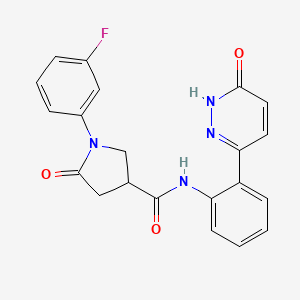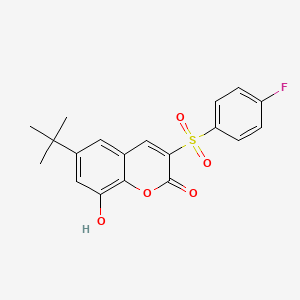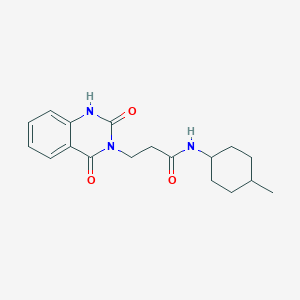
1-(3-fluorophenyl)-5-oxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-5-oxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer and Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of similar compounds for their potential anticancer and antimicrobial activities. For instance, compounds with pyrrolo[2,3-b]pyridine moieties, akin to the chemical structure of interest, have been synthesized and tested for their effectiveness against various cancer cell lines and microbial strains. These compounds often exhibit promising activities due to their ability to interact with biological targets such as enzymes or receptors involved in disease progression (Fahim et al., 2021).
2. Drug Discovery and Development
The design and synthesis of compounds featuring pyrrolidine and pyridazinone structures have been crucial in the discovery of new therapeutic agents. Such compounds are explored for their pharmacological properties, including their role as kinase inhibitors or enzyme modulators. This includes the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, showcasing the potential of these compounds in treating cancers that are driven by Met kinase dysregulation (Schroeder et al., 2009).
Material Science Applications
1. Polymeric Materials
Research into new bis(ether-carboxylic acid) compounds derived from structures similar to our compound of interest has led to the development of novel aromatic polyamides. These materials exhibit high thermal stability and solubility in various organic solvents, making them suitable for applications requiring durable and flexible films (Hsiao et al., 1999).
2. Synthesis and Characterization
The compound and its analogs have been synthesized and characterized, revealing their potential applications in creating new materials with desirable properties. For example, studies on similar compounds have focused on their synthesis under environmentally friendly conditions and exploring their non-linear optical (NLO) properties and molecular docking analyses for anticancer activity (Jayarajan et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is a Targeted Protein that is a mediator of abnormal cellular proliferation . The compound is designed to bind to this protein, thereby influencing its function and potentially altering the course of diseases associated with abnormal cellular proliferation .
Mode of Action
The compound, also known as a Degronimer , consists of a Degron covalently linked to a Targeting Ligand . The Targeting Ligand is a small molecule that binds to the Targeted Protein . The Degron is a part of the compound that can cause the degradation of the Targeted Protein . This interaction between the compound and its target results in the degradation of the Targeted Protein, thereby potentially inhibiting abnormal cellular proliferation .
Result of Action
The molecular and cellular effects of the compound’s action involve the degradation of the Targeted Protein . This degradation can potentially inhibit abnormal cellular proliferation, which is often associated with various diseases .
properties
IUPAC Name |
1-(3-fluorophenyl)-5-oxo-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c22-14-4-3-5-15(11-14)26-12-13(10-20(26)28)21(29)23-17-7-2-1-6-16(17)18-8-9-19(27)25-24-18/h1-9,11,13H,10,12H2,(H,23,29)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHVJTAEZRIOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2765534.png)
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)

![ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2765540.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2765541.png)


![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2765547.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765550.png)